molecular formula C6H7BrF2N2 B1460357 4-Bromo-1-(2,2-difluoropropyl)-1H-imidazole CAS No. 2167183-58-4

4-Bromo-1-(2,2-difluoropropyl)-1H-imidazole

Cat. No. B1460357
CAS RN: 2167183-58-4
M. Wt: 225.03 g/mol
InChI Key: LFQMOWUEFFYVAW-UHFFFAOYSA-N
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Description

4-Bromo-1-(2,2-difluoropropyl)-1H-imidazole, also known as 4-BP-DFPI, is a brominated imidazole compound that has been studied for its potential applications in a variety of scientific fields. It is a small molecule that is composed of a bromine atom, a 2,2-difluoropropyl group, and an imidazole ring. 4-BP-DFPI is an important compound due to its unique properties and its potential applications in various scientific research fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Methods : Studies have demonstrated efficient synthesis methods for aryl-imidazoles and diaryl-imidazoles, highlighting the role of palladium-catalyzed reactions in achieving high selectivity and yields. Such methods are critical for producing imidazole derivatives with potential applications in medicinal chemistry and materials science (Bellina, Cauteruccio, & Rossi, 2007).

  • Novel Building Blocks for Fluorinated Derivatives : Research into the synthesis of fluorinated histamine derivatives demonstrates the chemical versatility of imidazole compounds. These fluorinated derivatives are important for developing new pharmaceuticals due to their altered biological properties (Dolenský & Kirk, 2001).

  • Anticancer and Antimicrobial Agents : Several imidazole derivatives have been synthesized and evaluated for their anticancer and antimicrobial properties. The structural modification of imidazoles, such as through Mannich base formation, can lead to compounds with significant biological activities, underscoring the potential of these derivatives in drug development (Noolvi et al., 2011).

  • Computational Studies and Chemical Reactions : Computational studies on the nucleophilic substitution reactions of imidazole with various bromo-arylethanone derivatives provide insights into the reactivity and potential chemical applications of these compounds. Such studies are crucial for understanding the underlying mechanisms of reactions involving imidazole derivatives and designing new compounds with desired properties (Erdogan & Erdoğan, 2019).

properties

IUPAC Name

4-bromo-1-(2,2-difluoropropyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrF2N2/c1-6(8,9)3-11-2-5(7)10-4-11/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQMOWUEFFYVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(N=C1)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(2,2-difluoropropyl)-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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